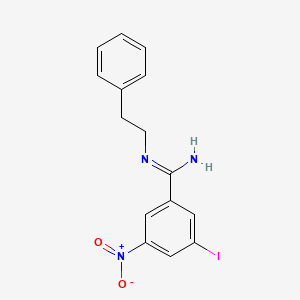
3-iodo-5-nitro-N-(2-phenylethyl)benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-iodo-5-nitro-N-(2-phenylethyl)benzenecarboximidamide is an organic compound characterized by the presence of iodine, nitro, and phenylethyl groups attached to a benzene ring
準備方法
The synthesis of 3-iodo-5-nitro-N-(2-phenylethyl)benzenecarboximidamide typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of a benzene derivative to introduce the nitro group, followed by iodination to add the iodine atom.
化学反応の分析
3-iodo-5-nitro-N-(2-phenylethyl)benzenecarboximidamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-iodo-5-nitro-N-(2-phenylethyl)benzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific chemical properties
作用機序
The mechanism of action of 3-iodo-5-nitro-N-(2-phenylethyl)benzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
類似化合物との比較
Similar compounds to 3-iodo-5-nitro-N-(2-phenylethyl)benzenecarboximidamide include:
3-iodo-5-nitrobenzamide: Lacks the phenylethyl group, resulting in different chemical properties and applications.
3-nitro-5-iodo-N-(1-phenylethyl)benzamide: Similar structure but with a different substitution pattern, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C15H14IN3O2 |
|---|---|
分子量 |
395.19 g/mol |
IUPAC名 |
3-iodo-5-nitro-N'-(2-phenylethyl)benzenecarboximidamide |
InChI |
InChI=1S/C15H14IN3O2/c16-13-8-12(9-14(10-13)19(20)21)15(17)18-7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H2,17,18) |
InChIキー |
AQIAFLAVQXXFKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCN=C(C2=CC(=CC(=C2)I)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


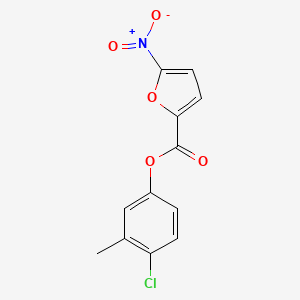
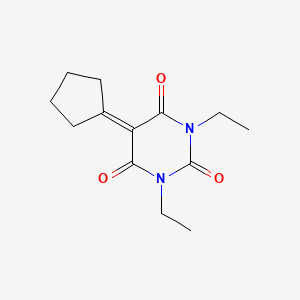
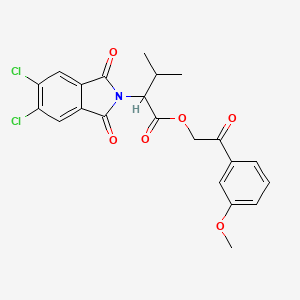
![N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12467812.png)

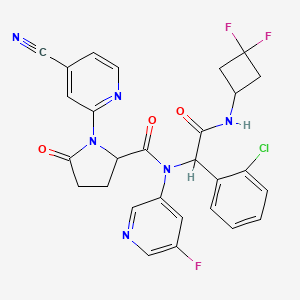
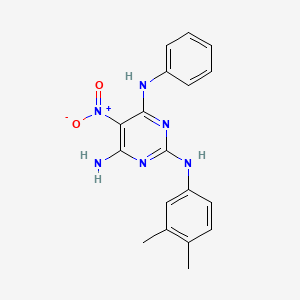
![N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12467831.png)
![5-Bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B12467834.png)
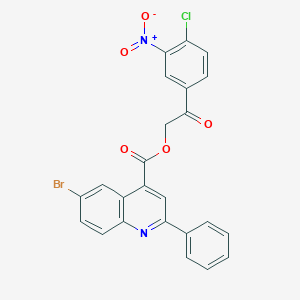
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,6-dimethylphenyl)alaninamide](/img/structure/B12467844.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B12467846.png)
![(5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one sodium](/img/structure/B12467851.png)
![2-methyl-N-{2-[(4-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12467862.png)
